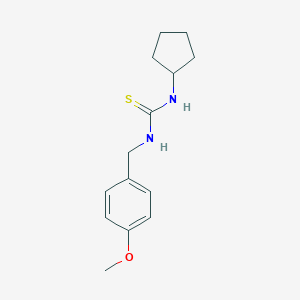
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as DMTT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMTT belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to have neuroprotective effects against ischemia-induced brain damage and to improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been investigated for its anticancer properties, particularly against breast cancer and lung cancer. In psychiatry, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been studied for its potential as an antidepressant and anxiolytic agent.
作用機序
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and neurotransmitter systems in the brain. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in antioxidant defense and cellular stress response. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that degrades neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. One area of interest is the development of novel N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in other fields of medicine, such as cardiology and gastroenterology. Finally, further research is needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide and its effects on various signaling pathways and neurotransmitter systems in the brain.
合成法
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be synthesized through a multistep process involving the condensation of 2,4-dimethoxybenzaldehyde and cyclohexanone in the presence of ammonium acetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with carbon disulfide and ammonium hydroxide to yield N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
|---|---|
分子式 |
C18H20N2O2S |
分子量 |
328.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C18H20N2O2S/c1-21-15-7-8-16(17(11-15)22-2)19-18(23)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,23) |
InChIキー |
FYUOXDUNVWLPTM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)

![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)


![4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)




![4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)
![1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)